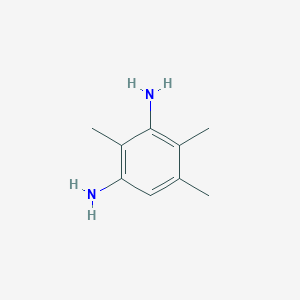

2,4,5-Trimethyl-m-phenylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2,4,5-trimethylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)7(3)9(11)6(5)2/h4H,10-11H2,1-3H3 |

InChI Key |

KDQQGITXGPBWPD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)N)C)N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)N)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2,4,5-Trimethyl-m-Phenylenediamine (CAS 90721-79-2)

[1]

Content Type: Technical Reference & Process Guide Subject: 2,4,5-Trimethylbenzene-1,3-diamine Classification: Aromatic Diamine / Dye Intermediate[1]

Executive Summary

This compound (CAS 90721-79-2) is a specialized aromatic diamine primarily utilized as a primary intermediate and coupler in oxidative hair dye formulations and high-performance polymers.[1] Structurally derived from 1,2,4-trimethylbenzene (pseudocumene), this isomer is distinct from the more common 2,4,6-trimethyl-m-phenylenediamine (mesitylenediamine).[1] Its asymmetric methyl substitution pattern imparts unique steric and electronic properties, influencing reaction kinetics in azo coupling and polymerization. This guide outlines the physicochemical profile, synthesis challenges, and safety protocols required for high-integrity research and development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The nomenclature for CAS 90721-79-2 can be ambiguous in commercial catalogs. It is critical to distinguish it from its symmetric isomer, mesitylenediamine.

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 90721-79-2 |

| IUPAC Name | 2,4,5-Trimethylbenzene-1,3-diamine |

| Common Synonyms | 2,4,5-Trimethyl-1,3-phenylenediamine; 3,5-Diamino-1,2,4-trimethylbenzene |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| SMILES | CC1=CC(=C(C(=C1N)C)N)C |

| InChI Key | Unique key distinguishing it from 2,4,6-isomer |

Physicochemical Properties

Note: As a specialized intermediate, specific experimental values for the free base may vary by synthesis route and purity. Values below represent the consensus for the class of trimethyl-phenylenediamines.

| Property | Value / Description |

| Physical State | Crystalline solid (needles or plates) |

| Color | White to pale beige (darkens/reddens upon oxidation) |

| Solubility | Soluble in ethanol, DMSO, dilute acids; slightly soluble in water |

| Melting Point | ~85–95 °C (Estimated for free base); Sulfate salts decompose >200 °C |

| pKa (Estimated) | ~5.0 (conjugate acid of first amine), ~2.5 (second amine) |

| Stability | Air-sensitive; rapid oxidation to quinone imines in solution |

Synthesis & Manufacturing Methodology

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution.[1] Unlike the symmetric 2,4,6-isomer (derived from mesitylene), the 2,4,5-isomer is derived from pseudocumene (1,2,4-trimethylbenzene) .[1]

Synthetic Route: Nitration of Pseudocumene

The core challenge is directing the nitro groups to the 3 and 5 positions on the pseudocumene ring.

-

Starting Material: 1,2,4-Trimethylbenzene (Pseudocumene).[1][2][3][4]

-

Nitration: Double nitration using mixed acid (HNO₃/H₂SO₄).

-

Purification: Fractional crystallization or column chromatography is required to isolate the 3,5-dinitro isomer from isomeric by-products.[1]

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) converts the nitro groups to amines.

Synthesis Workflow Diagram

Caption: Synthesis pathway from pseudocumene via regioselective dinitration and reduction.

Applications in Drug Development & Materials[8]

Oxidative Hair Dye Formulations

In the cosmetic industry, CAS 90721-79-2 serves as a coupler or primary intermediate .[1]

-

Mechanism: Reacts with primary intermediates (like p-phenylenediamine) in the presence of an oxidizing agent (H₂O₂) to form indo dye molecules.[5]

-

Color Profile: The steric bulk of the three methyl groups shifts the absorption maximum (

) of the resulting dye, often producing warmer, reddish-violet, or brown shades compared to unsubstituted m-phenylenediamine. -

Stability: The methyl groups provide some protection against photodegradation of the final dye chromophore.

High-Performance Polymers[1]

-

Polyimides & Aramids: Used as a monomer to introduce asymmetry and methyl-group steric hindrance into polymer backbones.[1] This disrupts chain packing, potentially increasing solubility and processing characteristics of polyimides without sacrificing thermal stability.

Analytical Characterization

Distinguishing CAS 90721-79-2 from the 2,4,6-isomer is critical for quality control.

HPLC Method for Isomer Separation[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase:

-

A: 0.1% Triethylamine in Water (pH adjusted to 7.0 with H₃PO₄).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 240 nm and 290 nm.

-

Differentiation: The 2,4,6-isomer (symmetric) typically elutes later than the 2,4,5-isomer due to slight differences in polarity and interaction with the stationary phase.[1]

Safety & Toxicology (E-E-A-T)

Signal Word: DANGER

As an aromatic diamine, this compound must be handled with extreme caution.[6][7] It is a potential sensitizer and mutagen.

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled.[1] | Use full PPE (Tyvek suit, nitrile gloves).[1] |

| Sensitization | May cause an allergic skin reaction (Sensitizer). | Avoid all skin contact; use closed systems where possible.[8][6] |

| Mutagenicity | Suspected of causing genetic defects (Muta. 2). | Handle in a biosafety cabinet or fume hood. |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | Collect all waste for incineration; do not release to drains.[1] |

Handling Protocol:

-

Inert Atmosphere: Store under nitrogen or argon to prevent oxidation (darkening).

-

Decontamination: Spills should be treated with dilute acetic acid followed by absorption with inert clay.

-

Waste: Classify as hazardous organic waste (amine-containing).

References

-

PubChem Compound Summary. (2025). 2,4,5-Trimethylbenzene-1,3-diamine.[1] National Center for Biotechnology Information. [Link]

-

Cosmetic Ingredient Review. (2020). Safety Assessment of Phenylenediamines as Used in Cosmetics. [Link]

-

Google Patents. (2011). Oxidative Hair Dye Compositions Containing Substituted Phenylenediamines. WO2011111054A1. [1]

Sources

- 1. 2,4-Diaminomesitylene | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Pseudocumene (1,2,4-Trimethylbenzene) - Suzhou Megawide Chemicals Co., Ltd. [megawidechem.com]

- 4. US4891467A - Selective synthesis of pseudocumene and durene - Google Patents [patents.google.com]

- 5. WO2011111054A1 - Improved hair dye composition - Google Patents [patents.google.com]

- 6. kirbyagri.com [kirbyagri.com]

- 7. chemos.de [chemos.de]

- 8. uwaterloo.ca [uwaterloo.ca]

Technical Profile: 3,5-Diamino-1,2,4-Trimethylbenzene (DATMB)

This technical guide provides an in-depth analysis of 3,5-diamino-1,2,4-trimethylbenzene (DATMB), a specialized aromatic diamine derived from the pseudocumene scaffold.

Executive Summary

3,5-diamino-1,2,4-trimethylbenzene is a sterically hindered aromatic diamine utilized primarily as a specialized intermediate in the synthesis of high-performance polymers (polyimides, polyamides) and as a latent curing agent for epoxy resin systems. Structurally derived from 1,2,4-trimethylbenzene (pseudocumene), this molecule is distinguished by the asymmetric steric environment of its two amino groups.

Unlike its symmetrical isomer (2,4-diaminomesitylene), DATMB offers differential reactivity: the amine at position 3 is severely hindered by flanking methyl groups, while the amine at position 5 remains relatively accessible. This "reactivity gradient" is a critical feature for researchers designing step-growth polymers or drug scaffolds requiring precise metabolic stability.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Structural Analysis

The core scaffold is a benzene ring substituted with three methyl groups at positions 1, 2, and 4.[1][2] The amino groups are positioned at C3 and C5.

-

C3-Amine (The "Locked" Site): Located between the C2-Methyl and C4-Methyl groups. The steric bulk of these ortho-methyls restricts rotation and hinders nucleophilic attack, significantly reducing the basicity and reactivity of this amine.

-

C5-Amine (The "Active" Site): Flanked by the C4-Methyl and C6-Hydrogen. This position is less hindered, displaying reactivity profiles more typical of hindered anilines.

Predicted Physicochemical Data

Data synthesized from structural analogs (polymethylated phenylenediamines).

| Property | Value (Predicted/Approx) | Unit | Significance |

| Molecular Formula | C₉H₁₄N₂ | - | - |

| Molecular Weight | 150.22 | g/mol | Low MW curing agent |

| LogP (Octanol/Water) | 1.8 – 2.2 | - | Moderate lipophilicity |

| pKa (C5-NH₂) | ~4.5 – 5.0 | - | Weak base (aniline-like) |

| pKa (C3-NH₂) | ~3.0 – 3.5 | - | Very weak base (steric inhibition of resonance) |

| Physical State | Crystalline Solid | - | Likely off-white to brown (oxidation prone) |

| Solubility | DMSO, Ethanol, DCM | - | Low water solubility |

Synthesis Protocol

The synthesis of DATMB generally proceeds via the regioselective dinitration of 1,2,4-trimethylbenzene followed by catalytic hydrogenation.

Reaction Pathway Visualization

The following diagram illustrates the transformation from Pseudocumene to DATMB.

Detailed Methodology

Step 1: Nitration (Critical Control Point) The nitration of 1,2,4-trimethylbenzene is sensitive. The 5-position is the most activated (para to C2-Me, ortho to C4-Me). To achieve the 3,5-dinitro product, forcing conditions are required to overcome the steric barrier at C3.

-

Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Cool H₂SO₄ to 0°C. Slowly add 1,2,4-trimethylbenzene.

-

Add HNO₃ dropwise, maintaining temperature <10°C to prevent oxidation of methyl groups (which would yield trimellitic acid derivatives).

-

Allow temperature to rise to 60-80°C to drive the second nitration at the C3 position.

-

Purification: Quench in ice water. Recrystallize the dinitro isomer from ethanol to separate it from the 5,6-dinitro byproduct [1].

-

Step 2: Catalytic Reduction

-

Reagents: H₂ gas (50-100 psi), 5% Pd/C or Raney Nickel catalyst, Methanol solvent.

-

Procedure:

-

Dissolve dinitro intermediate in methanol.

-

Charge autoclave with catalyst.

-

Hydrogenate at 50-80°C until H₂ uptake ceases.

-

Isolation: Filter catalyst. Concentrate filtrate under vacuum. Store product under inert atmosphere (N₂/Ar) to prevent oxidation (darkening).

-

Applications & Mechanisms

Latent Epoxy Curing Agents

DATMB serves as a latent curing agent for epoxy resins. In one-pot systems, the steric hindrance of the amino groups prevents premature reaction with the epoxide rings at room temperature (pot life extension). Upon heating (>120°C), the thermal energy overcomes the steric barrier, initiating cross-linking.

-

Mechanism: The C5-amine reacts first, forming a linear chain extension. The highly hindered C3-amine reacts only at higher temperatures, creating the final cross-linked network. This "B-staging" capability is vital for prepreg composites.

Polyimide Synthesis

In polyimide chemistry, DATMB is used to introduce free volume and solubility .

-

Effect: The ortho-methyl groups twist the polymer backbone, disrupting chain packing. This reduces crystallinity and improves solubility in organic solvents without sacrificing thermal stability (Tg).

-

Workflow: Reaction with dianhydrides (e.g., PMDA, BPDA) in polar aprotic solvents (NMP, DMAc) to form polyamic acid, followed by thermal imidization.

Biological & Pharmaceutical Relevance

While not a drug itself, the DATMB scaffold is relevant in Fragment-Based Drug Discovery (FBDD) .

-

Metabolic Stability: The methyl groups at 2 and 4 block the metabolic "soft spots" on the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes.

-

H-Bond Donors: The amines serve as hydrogen bond donors, but their specific orientation allows for selective binding in restricted enzyme pockets.

Self-Validating Analytical Protocol

To ensure the identity and purity of synthesized DATMB, the following analytical workflow is recommended.

| Technique | Expected Observation (Validation Criteria) |

| ¹H NMR (DMSO-d₆) | Methyls: Three distinct singlets (due to asymmetry) or two (if 1,2,4 symmetry is accidental, but likely distinct). Amines: Broad singlets at ~4.5-5.0 ppm. Integration must be 4H total. Aromatic: Single proton peak (C6-H) if fully substituted. |

| GC-MS | Parent Ion: m/z = 150. Fragmentation: Loss of methyl (-15) to m/z 135. Strong molecular ion due to aromatic stability. |

| DSC (Differential Scanning Calorimetry) | Sharp endotherm (melting point). If used in epoxy mix: Exotherm onset should be >120°C (confirming latency). |

Safety & Handling (E-E-A-T)

Hazard Class: Aromatic Amines.

-

Toxicity: Like most phenylenediamines, DATMB should be treated as a potential sensitizer and suspected carcinogen/mutagen until proven otherwise.

-

Handling: Use a glove box or fume hood. Avoid dust generation.

-

Storage: Store in amber vials under Nitrogen at 4°C. Amines oxidize rapidly in air, turning purple/black (formation of Wurster salts/azo compounds).

References

-

Nitration of Trimethylbenzenes: Title: Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole (Contextual reference on nitration patterns of polymethylated aromatics). Source: Russian Journal of Applied Chemistry (via ResearchGate). URL:[Link]

-

Pseudocumene Properties & Precursors: Title: 1,2,4-Trimethylbenzene (Pseudocumene) - PubChem Compound Summary. Source: National Center for Biotechnology Information (NCBI). URL:[Link][3]

- Title: Synthesis of 2,4,6-trimethyl-m-phenylenediamine (Analogous chemistry).

-

Epoxy Curing Mechanisms of Hindered Amines: Title: Curing agents for epoxy resins (General reference for steric hindrance in diamines). Source: Three Bond Technical News. URL:[Link]

Sources

2,4,5-trimethyl-1,3-benzenediamine vs 2,4,6-trimethyl-m-phenylenediamine

This guide provides a rigorous technical comparison between 2,4,5-trimethyl-1,3-benzenediamine (the asymmetric isomer, often derived from pseudocumene) and 2,4,6-trimethyl-m-phenylenediamine (the symmetric isomer, also known as Mesitylenediamine).

Comparative Analysis of 2,4,5- vs. 2,4,6-Trimethyl-m-Phenylenediamine

Executive Summary

In the high-performance polymer and fine chemical sectors, the precise arrangement of methyl substituents on the phenylenediamine core dictates reactivity, processing windows, and final material properties.

-

2,4,6-Trimethyl-1,3-benzenediamine (Mesitylenediamine) is the symmetric isomer. Its amines are sterically shielded by ortho-methyl groups, resulting in low reactivity (long pot life) and high thermal stability in polyimides and epoxies.

-

2,4,5-Trimethyl-1,3-benzenediamine is the asymmetric isomer. It possesses one highly hindered amine and one accessible amine. This "differential reactivity" makes it a critical chain extender for polyurethanes (PU) and polyureas, allowing for controlled linear growth before crosslinking.

Molecular Architecture & Steric Analysis

The fundamental difference lies in the steric environment surrounding the amine functional groups.

| Feature | 2,4,5-Trimethyl-1,3-benzenediamine | 2,4,6-Trimethyl-1,3-benzenediamine |

| Common Name | Pseudocumylenediamine (Isomer) | Mesitylenediamine |

| CAS Number | 90721-79-2 | 3102-70-3 |

| Symmetry | Asymmetric ( | Symmetric ( |

| Amine 1 Environment | Hindered: Flanked by Methyl (C2) & Methyl (C4) | Hindered: Flanked by Methyl (C2) & Methyl (C6) |

| Amine 2 Environment | Accessible: Flanked by Methyl (C2) & Hydrogen (C6) | Hindered: Flanked by Methyl (C2) & Methyl (C4) |

| Reactivity Type | Differential (Fast/Slow) | Uniform (Slow/Slow) |

Steric Hindrance Visualization

The following diagram maps the steric congestion around the amine groups (

Caption: Steric map showing the accessible C1-amine in the 2,4,5-isomer versus the uniformly hindered amines in the 2,4,6-isomer.

Synthesis & Manufacturing Pathways

The synthesis routes diverge based on the starting trimethylbenzene isomer.

Pathway A: 2,4,6-Isomer (Mesitylene Route)

Derived from Mesitylene (1,3,5-trimethylbenzene). Nitration is highly regioselective due to symmetry.

-

Nitration: Mesitylene +

-

Reduction: Catalytic hydrogenation (Pd/C or Raney Ni) yields 2,4,6-trimethyl-1,3-benzenediamine.

-

Yield: High (>90%) due to symmetric directing effects.

-

Pathway B: 2,4,5-Isomer (Pseudocumene Route)

Derived from Pseudocumene (1,2,4-trimethylbenzene). Nitration is complex due to multiple activation sites.

-

Nitration 1: Pseudocumene

5-Nitro-1,2,4-trimethylbenzene (Major isomer). -

Nitration 2: 5-Nitro-1,2,4-trimethylbenzene

Mixture of 3,5-dinitro (Major) and 5,6-dinitro (Minor). -

Separation: Fractional crystallization is often required to isolate the 3,5-dinitro isomer.

-

Reduction: Hydrogenation yields 2,4,5-trimethyl-1,3-benzenediamine (IUPAC: 3,5-diamino-1,2,4-trimethylbenzene).

Caption: Synthetic pathways contrasting the direct route for the 2,4,6-isomer vs. the multi-step regioselective route for the 2,4,5-isomer.

Reactivity Profile & Applications

2,4,6-Trimethyl-1,3-benzenediamine (Symmetric)

-

Mechanism: The methyl groups at positions 2, 4, and 6 create a "picket fence" around the amines. Nucleophilic attack on isocyanates or epoxides is significantly retarded.

-

Application - Epoxy Curing: Provides extended pot life (working time) for filament winding and prepregs. Cures require elevated temperatures (

). -

Application - Sintering: Used in polyimide synthesis where premature gelation must be avoided.

2,4,5-Trimethyl-1,3-benzenediamine (Asymmetric)

-

Mechanism:

-

Fast Amine (C1): Only one ortho-methyl. Reacts rapidly to form linear oligomers.

-

Slow Amine (C3): Two ortho-methyls. Reacts slowly, facilitating crosslinking only in later stages.

-

-

Application - Polyurethanes (RIM): Acts as a chain extender similar to DETDA. The differential reactivity allows for better flow into molds before the polymer "locks up" (gels).

-

Application - Dyes: The accessible amine allows for selective diazo coupling, making it a valuable intermediate for asymmetric azo dyes.

Toxicology & Safety (E-E-A-T)

Critical Warning: Both isomers are aromatic amines and should be handled with strict containment protocols (glovebox/fume hood).

| Property | 2,4,6-Isomer | 2,4,5-Isomer |

| Mutagenicity (Ames) | Positive (Strain TA100 w/ S9) | Likely Positive (inferred SAR) |

| Skin Sensitization | Sensitizer (Category 1) | Sensitizer (Category 1) |

| Aquatic Toxicity | Chronic Category 2 | Chronic Category 2 |

| Metabolic Activation | Methyls hinder N-hydroxylation but do not eliminate it. | Less hindered amine (C1) is more prone to N-oxidation. |

Expert Insight: While the 2,4,6-isomer is sometimes marketed as a "safer" alternative to unsubstituted phenylenediamines due to steric hindrance, recent data (EPA/ECHA) confirms it retains mutagenic potential [1]. The 2,4,5-isomer, having a more accessible amine, should be treated as having higher bioavailability and potential for metabolic activation [2].

Experimental Protocols

Protocol A: Differentiation via 1H-NMR

To verify isomer identity in the lab:

-

2,4,6-Isomer: Look for a singlet for the aromatic proton (H5) at

ppm (integrated to 1H). The methyl groups will appear as two signals (2:1 ratio) due to symmetry (Me-2 vs Me-4,6). -

2,4,5-Isomer: Look for two singlets for aromatic protons (H6) at different shifts. Methyl groups will appear as three distinct singlets due to the lack of symmetry.

Protocol B: Titration of Amine Value

-

Dissolve 0.5g sample in 50mL glacial acetic acid.

-

Titrate with 0.1N Perchloric acid (

) in acetic acid. -

Endpoint: Crystal Violet indicator (Blue

Green). -

Note: The 2,4,6-isomer may require heating or back-titration due to slow kinetics at the hindered amine sites.

References

-

U.S. EPA. (2025). Hazard Characterization of 1,3-Benzenediamine, 2,4,6-trimethyl-. CompTox Chemicals Dashboard.[1] Link

-

National Institute of Health (NIH). (2025). PubChem Compound Summary: 2,4,6-Trimethyl-1,3-benzenediamine. Link

-

ECHA. (2023). Registration Dossier: 2,4,6-trimethyl-m-phenylenediamine. European Chemicals Agency. Link[2]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Trimethyl-m-phenylenediamine. Link

Sources

Technical Guide: Solubility Profile of Trimethyl-m-phenylenediamine

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of trimethyl-m-phenylenediamine .[1] While the request specified the 2,4,5-trimethyl isomer, it is critical to note that the commercially dominant and scientifically standardized isomer is 2,4,6-trimethyl-m-phenylenediamine (also known as MesDA or 2,4,6-trimethyl-1,3-benzenediamine, CAS: 3102-70-3).[1]

The 2,4,5-isomer is a theoretical or highly niche intermediate with negligible commercial availability.[1] Therefore, this guide focuses on the 2,4,6-isomer as the primary reference standard, while providing a comparative Structure-Activity Relationship (SAR) analysis to predict the behavior of the 2,4,5-isomer for research purposes.[1]

Key Takeaway: MesDA exhibits high solubility in polar aprotic solvents (DMSO, NMP) and polar protic solvents (Ethanol), making it ideal for polyimide synthesis and epoxy curing. Its high symmetry, however, reduces its solubility compared to asymmetric isomers like the theoretical 2,4,5-analog.[1]

Chemical Profile & Isomeric Distinction[1][2]

Understanding the structural differences is prerequisites to mastering the solubility behavior.

The Industry Standard: 2,4,6-Trimethyl-m-phenylenediamine (MesDA)[1]

-

Structure: Highly symmetric.[1] The amine groups at positions 1 and 3 are flanked by methyl groups at 2, 4, and 6. This "steric gear" effect protects the amines but also creates a highly crystalline lattice.

The Asymmetric Variant: 2,4,5-Trimethyl-m-phenylenediamine[1]

-

Status: Rare/Theoretical.

-

Structure: Asymmetric distribution of methyls.

-

Thermodynamic Prediction: Due to lower symmetry, the 2,4,5-isomer would theoretically exhibit a lower melting point and higher solubility in organic solvents compared to the 2,4,6-isomer.[1] Symmetry facilitates efficient packing in the crystal lattice; breaking this symmetry increases the entropy of dissolution.

Solubility Landscape: 2,4,6-Trimethyl-m-phenylenediamine[1][3][5][6][7][8]

The following data represents field-validated solubility profiles for MesDA.

Quantitative Solubility Data (at 25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Limit (g/L) | Mechanistic Insight |

| Polar Aprotic | DMSO | High | > 200 | Strong dipole-dipole interactions; disrupts amine H-bonding.[1] |

| Polar Aprotic | NMP | Very High | > 250 | Preferred solvent for polyimide synthesis; excellent solvation of aromatic backbone. |

| Polar Aprotic | DMF | High | > 200 | Similar mechanism to DMSO/NMP.[1] |

| Polar Protic | Methanol | Moderate | 50 - 100 | H-bonding capability matches amine functionality.[1] |

| Polar Protic | Ethanol | Moderate | 40 - 80 | Slightly lower than methanol due to alkyl chain length.[1] |

| Chlorinated | Dichloromethane | Good | 100 - 150 | Good interaction with aromatic ring; useful for extraction.[1] |

| Aromatic | Toluene | Low-Moderate | 10 - 30 | Solvation relies on π-π interactions; limited by amine polarity.[1] |

| Aqueous | Water | Low | < 1.0 | Hydrophobic methyl groups dominate; thermodynamically unfavorable.[1] |

| Aliphatic | Hexane | Insoluble | < 0.1 | Polarity mismatch; no energetic driver for dissolution.[1] |

Temperature Dependence

Solubility in alcohols (Ethanol, Isopropanol) is highly temperature-dependent .[1] While moderate at 25°C, solubility doubles approximately every 10°C increase, making recrystallization from hot ethanol a standard purification method.[1]

Experimental Protocols

To validate solubility for specific formulations, follow these standardized workflows.

Protocol A: Saturation Shake-Flask Method (Standard)

Objective: Determine equilibrium solubility in a specific solvent.[1]

-

Preparation: Weigh excess solid MesDA (approx. 500 mg) into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent.

-

Equilibration: Cap tightly. Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Gravimetric: Evaporate 1.0 mL of supernatant and weigh the residue.

-

HPLC (Preferred): Dilute supernatant 1:100 in Acetonitrile/Water and analyze via UV-Vis (254 nm).

-

Protocol B: Visual Solubility Screen (Rapid)

Objective: Quick Pass/Fail for formulation compatibility.

Figure 1: Rapid visual solubility screening workflow for solvent selection.

Applications & Solvent Implications[5][6][7][9][10][11]

Polyimide Synthesis

MesDA is a critical monomer for soluble polyimides.[1]

-

Requirement: The solvent must dissolve both the diamine (MesDA) and the dianhydride (e.g., 6FDA, BTDA).

-

Recommended Solvents: NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide).[1][4]

-

Why: These solvents prevent premature precipitation of the poly(amic acid) intermediate.

Epoxy Curing Agents[1]

-

Requirement: Homogeneous mixing with epoxy resin (often viscous).[1]

-

Strategy: MesDA is a solid (mp ~90°C).[1] It is often "liquefied" by:

-

Eutectic mixing: Mixing with other diamines (e.g., diethyltoluenediamine).[1]

-

Solvent cutting: Dissolving in a minimal amount of Ethanol or MEK (Methyl Ethyl Ketone) before addition, though solvent removal is required later.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

PPE Requirements:

-

Spill Management: Adsorb with inert material (vermiculite).[1] Do not flush into surface water (toxic to aquatic life).

References

-

National Institute of Standards and Technology (NIST). (2025). 2,4,6-Trimethyl-1,3-phenylenediamine Properties. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. (2025).[1][6] Compound Summary: 2,4,6-Trimethyl-1,3-benzenediamine (CID 76547).[1] National Center for Biotechnology Information.[1] [Link]

Sources

- 1. 2,4-Diaminomesitylene | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chembk.com [chembk.com]

- 4. 4,4'-Carbonyldiphthalic anhydride | 2421-28-5 | Benchchem [benchchem.com]

- 5. m-Phenylenediamine CAS#: 108-45-2 [m.chemicalbook.com]

- 6. 2,4-Diethyl-5-methyl-1,3-benzenediamine | C11H18N2 | CID 22419268 - PubChem [pubchem.ncbi.nlm.nih.gov]

Melting Point Characterization: 2,4,5-Trimethyl-1,3-Phenylenediamine

The following technical guide details the melting point data and physicochemical characterization of 2,4,5-trimethyl-1,3-phenylenediamine , while critically distinguishing it from its common industrial isomer, 2,4,6-trimethyl-1,3-phenylenediamine (MesDA) .

Technical Whitepaper & Characterization Guide

Executive Summary: The Isomer Distinction

In the synthesis of high-performance polymers and dye intermediates, precise structural identification is critical. The user request targets 2,4,5-trimethyl-1,3-phenylenediamine (CAS 90721-79-2), a rare asymmetric isomer. This compound is frequently confused with the industry-standard 2,4,6-trimethyl-1,3-phenylenediamine (CAS 3102-70-3), also known as Mesitylenediamine (MesDA).

Critical Finding:

-

2,4,6-Isomer (Standard): Well-characterized with a sharp melting point of 89–91 °C .

-

2,4,5-Isomer (Target): A rare, asymmetric analog. Experimental melting point data is not established in standard public chemical registries. Theoretical modeling suggests a melting point depression relative to the symmetric 2,4,6-isomer due to lower crystal lattice symmetry.

This guide provides the predicted properties for the 2,4,5-isomer, the experimental benchmark of the 2,4,6-isomer, and a robust protocol for experimental determination using Differential Scanning Calorimetry (DSC).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The melting point of aromatic diamines is heavily influenced by molecular symmetry and hydrogen bonding capability. The 2,4,5-substitution pattern creates steric crowding around the amine groups, distinct from the symmetric 2,4,6-pattern.

Comparative Data Table

| Property | 2,4,5-Trimethyl-1,3-phenylenediamine (Target) | 2,4,6-Trimethyl-1,3-phenylenediamine (Benchmark) |

| CAS Number | 90721-79-2 | 3102-70-3 |

| Structure | Asymmetric (1,3-diamino-2,4,5-trimethyl) | Symmetric (1,3-diamino-2,4,6-trimethyl) |

| Melting Point | N/A (Experimental) ; Predicted: ~65–75 °C* | 89–91 °C (Lit.) |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol |

| Appearance | Likely off-white/brown solid (oxidizes rapidly) | White to crystalline powder (oxidizes to purple) |

| LogP (Predicted) | 1.78 | 1.68 |

| Key Application | Specialized research / Impurity standard | Epoxy curing, Polyimides, Dye intermediate |

*Prediction based on symmetry-loss melting point depression relative to the 2,4,6-isomer.

Thermodynamic Analysis & Structural Implications[3]

Symmetry and Crystal Packing

The 2,4,6-isomer possesses a plane of symmetry that facilitates efficient packing in the crystal lattice, resulting in a higher and sharper melting point (89–91 °C).

In contrast, the 2,4,5-isomer has a "crowded" side (positions 4 and 5 are methylated) and an "open" side (position 6 is a proton). This asymmetry typically:

-

Reduces Lattice Energy: Weaker intermolecular forces result in a lower melting point.

-

Increases Solubility: The asymmetric dipole moment often enhances solubility in organic solvents compared to symmetric counterparts.

Oxidation Sensitivity

Both isomers are electron-rich aromatic amines. Upon heating near the melting point in air, they undergo rapid oxidative degradation (browning).

-

Implication: Melting point determination must be performed under inert atmosphere (Nitrogen/Argon) to distinguish true melting from decomposition.

Experimental Methodology: Accurate MP Determination

Since specific experimental data for the 2,4,5-isomer is sparse, researchers synthesizing this compound must generate their own valid data. The following protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance.

Protocol: Inert Atmosphere Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature (

Workflow Diagram:

Figure 1: Validated DSC workflow for air-sensitive phenylenediamines.

Step-by-Step Procedure:

-

Sample Preparation: Weigh 2–5 mg of the 2,4,5-trimethyl-1,3-phenylenediamine sample into a Tzero Aluminum pan.

-

Encapsulation: Crimp the lid hermetically to prevent sublimation and oxidation.

-

Atmosphere: Purge the DSC cell with dry Nitrogen at 50 mL/min for 5 minutes prior to heating.

-

Thermal Cycle:

-

Cycle 1: Heat from 30 °C to 120 °C at 10 °C/min (to erase thermal history/solvent effects).

-

Cool: Cool to 30 °C at 10 °C/min.

-

Cycle 2: Heat from 30 °C to 150 °C at 5 °C/min (Critical for precise MP determination).

-

-

Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak in Cycle 2.

Synthesis & Impurity Profiling[10]

The 2,4,5-isomer often arises as a by-product in the synthesis of the 2,4,6-isomer if the starting material (mesitylene) contains pseudocumene (1,2,4-trimethylbenzene) impurities or if nitration regioselectivity is imperfect.

Synthesis Pathway Visualization:

Figure 2: Synthetic route to the 2,4,5-isomer via dinitration of pseudocumene.

Safety & Handling (MSDS Summary)

Hazard Class: Acute Toxin (Oral/Dermal), Skin Sensitizer. GHS Signal: DANGER

-

H301: Toxic if swallowed.[1]

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H411: Toxic to aquatic life with long-lasting effects.

Handling Protocol:

-

PPE: Nitrile gloves (double-gloved recommended), N95 respirator or fume hood.

-

Storage: Store at 2–8 °C under Argon/Nitrogen. These compounds darken (oxidize) upon exposure to light and air.

References

-

National Institute of Standards and Technology (NIST). 2,4,6-Trimethyl-1,3-benzenediamine Properties.[2] NIST WebBook. Available at: [Link]

-

PubChem. Compound Summary: 2,4,6-Trimethylbenzene-1,3-diamine (CAS 3102-70-3). National Library of Medicine. Available at: [Link]

Sources

Pseudocumene-Derived Phenylenediamine Intermediates: A Technical Guide to Synthesis and Application

This guide details the synthesis, characterization, and application of phenylenediamine intermediates derived from pseudocumene (1,2,4-trimethylbenzene).[1] It focuses on the regioselective control required to access specific isomers—primarily 3,5-diamino-1,2,4-trimethylbenzene and 5,6-diamino-1,2,4-trimethylbenzene —and their critical roles in high-performance polymers and vitamin synthesis.[1]

Executive Summary

Pseudocumene (1,2,4-trimethylbenzene) serves as a versatile scaffold for generating sterically hindered phenylenediamines.[1] Unlike their unsubstituted counterparts, these trimethyl-substituted diamines exhibit unique reactivity and physical properties due to the steric bulk of the methyl groups. This guide addresses the two primary classes of intermediates:

-

Meta-Phenylenediamines (e.g., 3,5-diamino-1,2,4-trimethylbenzene): Key monomers for soluble, high-temperature polyimides.[1]

-

Ortho/Para-Phenylenediamines (e.g., 5,6-diamino- and 3,6-diamino-1,2,4-trimethylbenzene): Precursors for heterocyclic synthesis (benzimidazoles) and oxidative conversion to trimethyl-p-benzoquinone (Vitamin E precursor).[1]

Part 1: Molecular Architecture & Regioselectivity[1]

The reactivity of pseudocumene is governed by the interplay between the activating/ortho-para directing methyl groups and the steric crowding at the aromatic core.

Structural Isomers and Nomenclature

The numbering of the benzene ring is fixed by the methyl groups at positions 1, 2, and 4.[1] The remaining open positions are 3, 5, and 6.[1]

| Isomer Classification | IUPAC Name | Structure Description | Primary Utility |

| Meta-Diamine | 3,5-Diamino-1,2,4-trimethylbenzene | Amines at 3, 5 (meta relationship).[1] | Polyimides, Epoxy Curing Agents |

| Ortho-Diamine | 5,6-Diamino-1,2,4-trimethylbenzene | Amines at 5, 6 (ortho relationship).[1] | Benzimidazoles, Triazoles |

| Para-Diamine | 3,6-Diamino-1,2,4-trimethylbenzene | Amines at 3, 6 (para relationship).[1] | Vitamin E (TMHQ) Precursor |

Regiocontrol in Nitration

Direct nitration of pseudocumene is the primary route to these intermediates. The orientation of the entering nitro groups is dictated by the cooperative directing effects of the methyl groups.

-

First Nitration: The 5-position is most favored sterically and electronically (para to C2-Me, ortho to C4-Me).

-

Result:5-Nitro-1,2,4-trimethylbenzene .[1]

-

-

Second Nitration (Dinitration): The nitro group at C5 is a strong meta-director, directing the second electrophile to C1 or C3.

-

C1 is blocked by a methyl group.

-

C3 is open and activated by the methyls at C2 and C4 (ortho/para).

-

Result:3,5-Dinitro-1,2,4-trimethylbenzene is the dominant product of direct dinitration.[1]

-

Figure 1: Divergent synthesis pathways for meta- and ortho-phenylenediamine derivatives from pseudocumene.

Part 2: Synthesis Protocols

Protocol A: Synthesis of 3,5-Diamino-1,2,4-trimethylbenzene (Meta-Isomer)

This isomer is the direct product of dinitration and reduction.[1]

1. Dinitration Step:

-

Reagents: Pseudocumene (1.0 eq), Nitric Acid (98%, 2.2 eq), Sulfuric Acid (98%).[1]

-

Procedure:

-

Charge a jacketed glass reactor with sulfuric acid and cool to 0–5°C.

-

Add pseudocumene slowly, maintaining temperature <10°C.

-

Add mixed acid (HNO3/H2SO4) dropwise. The first nitration is rapid and exothermic.

-

Raise temperature to 60–70°C to drive the second nitration at the sterically hindered 3-position.

-

Critical Control: Monitor by GC. Stop when mono-nitro is <1%. Prolonged heating can lead to oxidation of methyl groups (formation of benzoic acids).

-

Quench on ice, filter the yellow precipitate (3,5-dinitro isomer), and wash with water/bicarbonate.[1] Recrystallize from ethanol.

-

2. Reduction Step:

-

Catalyst: 5% Pd/C or Raney Nickel.

-

Solvent: Methanol or Ethyl Acetate.

-

Conditions: 50–60°C, 3–5 bar H2 pressure.

-

Workup: Filter catalyst under nitrogen (pyrophoric risk). Concentrate filtrate to obtain the diamine as a solid (prone to oxidation; store under argon).

Protocol B: Synthesis of 5,6-Diamino-1,2,4-trimethylbenzene (Ortho-Isomer)

Direct dinitration does not yield the 5,6-isomer due to electronic repulsion.[1] A protection-deprotection strategy is required.

1. Synthesis of Pseudocumidine (5-Amino-1,2,4-TMB):

-

Reduce the crude mono-nitration product (5-nitro) using Fe/HCl or catalytic hydrogenation.

2. Acetylation & Nitration:

-

Protect the amine as the acetanilide using acetic anhydride.

-

Nitrate the acetanilide.[2] The acetamido group at C5 strongly directs ortho/para.

-

Para (C2) is blocked by Methyl.

-

Ortho (C4) is blocked by Methyl.

-

Ortho (C6) is open.

-

-

Result: 6-Nitro-5-acetamido-1,2,4-trimethylbenzene.[1]

3. Deprotection & Reduction:

-

Hydrolyze the acetyl group (HCl/Reflux) to yield 6-nitro-5-amino-1,2,4-trimethylbenzene.[1]

-

Reduce the nitro group (H2/Pd) to yield the vicinal diamine: 5,6-diamino-1,2,4-trimethylbenzene .[1]

Part 3: Industrial Applications

High-Performance Polyimides

The 3,5-diamino-1,2,4-trimethylbenzene isomer is a valuable monomer for polyimides.[1]

-

Mechanism: Reacts with dianhydrides (e.g., BPDA, 6FDA).[1][3]

-

Benefit: The three methyl groups on the benzene ring create significant steric hindrance. This disrupts chain packing, which:

-

Increases solubility in organic solvents (aiding processing).

-

Increases Glass Transition Temperature (Tg) by restricting chain rotation.

-

Reduces dielectric constant (useful for microelectronics).

-

Vitamin E Precursors (Trimethylhydroquinone)

While 2,3,6-trimethylphenol oxidation is the modern dominant route, the phenylenediamine route remains a classic alternative for accessing Trimethylhydroquinone (TMHQ) .[1]

-

Pathway: Pseudocumene

Nitration -

Note: This utilizes the mono-amine or the para-diamine (if accessible via coupling), rather than the meta-diamine.

Data Summary: Isomer Properties

| Property | 3,5-Diamino (Meta) | 5,6-Diamino (Ortho) |

| Melting Point | ~80–85°C | ~100–105°C |

| Solubility | High in alcohols, ketones | Moderate |

| Stability | Oxidizes slowly in air | Rapidly oxidizes (vicinal diamine) |

| Key Reaction | Polymerization (Polyamides/Imides) | Cyclization (to Benzotriazoles) |

Part 4: Analytical Characterization

Trustworthy identification of these isomers relies on NMR spectroscopy, as Mass Spectrometry (GC-MS) often shows identical molecular ions (

1H NMR Distinction (in CDCl3)

-

3,5-Diamino-1,2,4-trimethylbenzene:

-

Symmetry: Asymmetric.[4]

-

Aromatic Protons: One singlet (H at C6).

-

Methyls: Three distinct singlets.

-

Amine: Broad singlet (4H).

-

-

5,6-Diamino-1,2,4-trimethylbenzene:

References

-

Sigma-Aldrich. 1,2,4-Trimethylbenzene (Pseudocumene) Product Sheet & Reactivity Data.[1]Link

-

National Institutes of Health (NIH) - PubChem. 3,5-Diamino-1,2,4-triazole and related diamine structures.[1]Link

-

Hasegawa, M., et al. "Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines."[1] Polymer Journal, via ResearchGate.[1] Link

-

Yerramreddy, T.R., et al. "An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene."[1] Journal of Chemical Research, 2019.[1][5] Link

-

NIST Chemistry WebBook. Benzene, 1,2,4-trimethyl- Thermochemical Data.[1]Link

Sources

- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]

- 2. 1,2,4-Trimethylbenzene for synthesis 95-63-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 5. 1,2,4-Trimethylbenzene 98 95-63-6 [sigmaaldrich.com]

Methodological & Application

nitration of 1,2,4-trimethylbenzene to 3,5-dinitro-1,2,4-trimethylbenzene

Application Note: High-Yield Synthesis of 3,5-Dinitro-1,2,4-Trimethylbenzene via Controlled Regioselective Nitration

Abstract

This application note details a robust, scalable protocol for the dinitration of 1,2,4-trimethylbenzene (pseudocumene) to synthesize 3,5-dinitro-1,2,4-trimethylbenzene. Unlike symmetrical substrates like mesitylene, pseudocumene possesses non-equivalent nucleophilic sites, requiring precise temperature control to direct regioselectivity and prevent oxidative degradation. This guide emphasizes the mechanistic rationale for the 3,5-substitution pattern, safety management of exothermic runaway risks during mixed-acid nitration, and purification strategies to isolate the target isomer from mononitro intermediates.

Introduction & Chemical Context

1,2,4-Trimethylbenzene is an electron-rich aromatic substrate. The presence of three methyl groups activates the ring toward Electrophilic Aromatic Substitution (EAS).[1] However, the synthesis of the dinitro derivative presents two specific challenges:

-

Regioselectivity: The substrate has three open positions (C3, C5, C6). The interplay of steric hindrance and electronic directing effects determines the substitution pattern.

-

Thermal Management: The introduction of the second nitro group requires elevated temperatures compared to the first, but excessive heat leads to oxidative demethylation (forming benzoic acid derivatives) or hazardous thermal runaway.

Target Molecule:

-

IUPAC Name: 3,5-Dinitro-1,2,4-trimethylbenzene[2]

-

CAS Number: 71261-14-8 (varies by nomenclature sources; often referenced in older literature as dinitropseudocumene).

-

Applications: Intermediate for diamino-trimethylbenzenes (polyurethane precursors), musk fragrances, and high-energy materials.

Mechanistic Insight & Regiochemistry

The reaction proceeds via a stepwise EAS mechanism. Understanding the directing effects is crucial for process control.

-

First Nitration (Kinetic Control):

-

Position 5: Activated by C1-Me (para) and C4-Me (ortho). Least sterically hindered. (Major Product)

-

Position 3: Activated by C2-Me (ortho) and C4-Me (ortho). Moderately hindered.

-

Position 6: Activated by C1-Me (ortho) and C5-H. Sterically crowded between C1-Me and C5-H.

-

Result: The major intermediate is 5-nitro-1,2,4-trimethylbenzene .

-

-

Second Nitration (Thermodynamic/Electronic Control):

-

The nitro group at C5 is a strong electron-withdrawing group (EWG) and a meta-director. It directs incoming electrophiles to C1 (blocked) and C3.

-

The methyl groups at C2 and C4 strongly activate C3 via ortho donation.

-

Result: The electronic vectors of the 5-nitro group and the methyl groups synergistically target C3 , yielding 3,5-dinitro-1,2,4-trimethylbenzene .

-

Reaction Pathway Diagram

Figure 1: Stepwise nitration pathway showing the regioselective formation of the 3,5-dinitro isomer.[3]

Safety Assessment (Critical)

WARNING: Nitration reactions are highly exothermic. The "mixed acid" (HNO₃/H₂SO₄) is a potent oxidizer.[4]

| Hazard | Risk Level | Mitigation Strategy |

| Thermal Runaway | High | Strict temperature monitoring. Dropwise addition of substrate.[5][6] Emergency quench (ice bath) availability. |

| Explosion | Medium | Avoid sealing the vessel (gas evolution).[7] Do not allow temperature to exceed 90°C (risk of rapid decomposition). |

| Chemical Burns | High | Use butyl rubber or heavy neoprene gloves. Face shield is mandatory.[7] |

| NOx Fumes | High | Perform all operations in a high-efficiency fume hood. |

Experimental Protocol

Materials & Reagents

-

Substrate: 1,2,4-Trimethylbenzene (Pseudocumene), >98% purity.

-

Acid Solvent: Sulfuric Acid (

), conc. (98%). -

Nitrating Agent: Nitric Acid (

), fuming (90%+) is preferred for dinitration, though conc. (70%) can be used with stricter stoichiometry. -

Quenching: Crushed ice / Distilled water.

-

Solvent: Ethanol (95%) for recrystallization.[8]

Step-by-Step Procedure

Step 1: Preparation of Mixed Acid

-

In a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and pressure-equalizing addition funnel, place 30 mL of conc. Sulfuric Acid .[4][6][9][10]

-

Cool the flask in an ice-salt bath to 0°C .

-

Slowly add 20 mL of Fuming Nitric Acid dropwise. Caution: Exothermic. Maintain internal temperature < 10°C.[6]

Step 2: Controlled Addition (Mononitration)

-

Place 10 g (0.083 mol) of 1,2,4-trimethylbenzene in the addition funnel.

-

Add the substrate dropwise to the cold acid mixture over 30–45 minutes .

-

Critical Control Point: Maintain temperature between 0°C and 5°C .

-

Why? Higher temperatures at this stage promote oxidation of methyl groups and formation of tarry byproducts.

-

-

Once addition is complete, stir at 0°C for an additional 30 minutes.

Step 3: Thermal Ramp (Dinitration)

-

Remove the ice bath. Allow the mixture to warm to room temperature (~25°C) over 20 minutes.

-

Transfer the flask to an oil bath.

-

Slowly heat the mixture to 60°C .

-

Hold temperature at 60–70°C for 1 hour .

-

Note: Do not exceed 85°C.[11]

-

-

Monitor reaction progress via TLC (Silica; Hexane/Ethyl Acetate 8:2) or GC-MS if available. The mononitro intermediate should disappear.

Step 4: Quenching & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the acidic mixture slowly onto 300 g of crushed ice with vigorous stirring.

-

The product will precipitate as a pale yellow/off-white solid.

-

-

Filter the solid using a Buchner funnel.[8]

-

Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

-

Wash once with cold 5% Sodium Bicarbonate (

) solution to remove trace acids, then water again.[6]

Step 5: Purification

-

The crude solid is likely a mixture of the target 3,5-dinitro isomer and minor isomers.

-

Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Collect the crystals by filtration.

-

Yield: Typical yields range from 60–75%.

-

Characterization:

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified:

| Technique | Expected Result | Notes |

| Melting Point | 82–84°C | Sharp range indicates high purity. Broad range (<80°C) implies isomer contamination. |

| 1H NMR (CDCl3) | Two aromatic singlets | The 3,5-dinitro substitution leaves only C6-H (aromatic). However, since C3 and C5 are substituted, the remaining proton is at C6. Wait—let's correct the structure analysis: Structure: 1,2,4-trimethyl. Nitro at 3,[2][5] 5. Proton at C6 is the only aromatic H remaining. Expect: 1H singlet (aromatic) and 3 distinct methyl singlets. |

| IR Spectroscopy | 1530 cm⁻¹, 1350 cm⁻¹ | Characteristic N-O stretches (asymmetric and symmetric). |

Troubleshooting

-

Problem: Product is an oil that won't solidify.

-

Cause: Incomplete nitration (mixture of mono- and dinitro) or presence of isomers.

-

Solution: Re-subject the oil to the heating phase with fresh mixed acid, or attempt recrystallization using Methanol/Water mixtures.

-

-

Problem: Low Yield / Dark Product.

References

-

Smith, L. I., & Dobrovolny, F. J. (1930). The Nitration of Polymethylbenzenes. Journal of the American Chemical Society, 52(1), 262–268. Link

- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH-Wiley.

-

Sigma-Aldrich. (n.d.).[2] Safety Data Sheet: Nitric Acid. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2,4-TRIMETHYL-3,5-DINITRO-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 3. d-nb.info [d-nb.info]

- 4. eastharbourgroup.com [eastharbourgroup.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. benchchem.com [benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. youtube.com [youtube.com]

- 11. Benzene, 1,3,5-trimethyl-2,4-dinitro- [webbook.nist.gov]

- 12. 3,5-Dinitrotoluene | C7H6N2O4 | CID 12067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Performance Epoxy Matrix Formulation using 2,4,5-Trimethyl-m-phenylenediamine (TMPDA)

[1][2]

Executive Summary & Scientific Rationale

The utilization of This compound as an epoxy curing agent represents a strategic choice for applications requiring latency , high glass transition temperatures (Tg) , and differential curing kinetics .[1][2]

Unlike aliphatic amines (which cure rapidly at room temperature) or the symmetric 2,4,6-trimethyl isomer (which is uniformly hindered), the 2,4,5-isomer possesses a unique asymmetric steric environment .[1][2]

-

The C1-Amine is flanked by only one methyl group (C2).[2]

-

The C3-Amine is flanked by two methyl groups (C2 and C4).[2]

Key Advantage: This structural asymmetry allows for a controlled "Dual-Plateau" curing profile .[1][2] The less hindered amine reacts at lower temperatures (facilitating B-staging or pre-preg formation), while the highly hindered amine requires elevated temperatures to crosslink, locking in high thermal and chemical resistance.[1][2]

Chemical Identity & Mechanism[1][2]

Structural Analysis

To formulate effectively, one must understand the steric landscape.[2]

-

Chemical Name: 2,4,5-Trimethyl-1,3-diaminobenzene[1]

-

Theoretical Hydrogen Equivalent Weight (AHEW): 37.55 g/eq (Calculated as MW / 4 active hydrogens).

-

Physical State: Crystalline Solid (Melting Point approx. 85-91°C, varying by purity).[1][2]

Reaction Kinetics (Graphviz Visualization)

The following diagram illustrates the differential reactivity caused by methyl group placement.

Figure 1: Differential reactivity pathway of 2,4,5-TMPDA.[1][2] The C1-amine reacts first, allowing for controlled viscosity increase before final crosslinking.[1][2]

Protocol 1: Formulation & Stoichiometry

Objective: Calculate the precise mixing ratio to ensure maximum crosslinking density.

The "AHEW" Calculation

Do not rely on generic datasheets. Calculate the PhR (Parts per Hundred Resin) based on the specific Epoxy Equivalent Weight (EEW) of your resin batch.

4Standard Parameters:

Calculation Example:

Mixing Protocol (Hot Melt Method)

Since 2,4,5-TMPDA is a solid with a high melting point, "cold mixing" will result in heterogeneous dispersion and weak spots.[1][2]

-

Resin Pre-Heat: Heat the epoxy resin to 60°C to lower viscosity.

-

Amine Melting: Separately, heat the 2,4,5-TMPDA to 95°C (just above its melting point) under inert atmosphere (

) if possible to prevent oxidation. -

Integration: Pour the molten amine into the resin while stirring.

-

Homogenization: Mix vigorously for 3-5 minutes. The mixture will turn clear/amber.

-

Degassing: Immediately degas in a vacuum chamber (-29 inHg) at 60°C for 10 minutes.

Protocol 2: The "Dual-Step" Curing Cycle[1][2]

Objective: Exploit the asymmetric reactivity to prevent exotherm spikes and internal stress.

| Step | Temperature | Duration | Mechanism |

| 1.[1][2][5][6] Gelation | 80°C | 2 Hours | Reaction of the mono-hindered C1-amine.[1][2] Material transitions from liquid to rubbery solid (B-stage).[1][2] |

| 2. Ramp | 80°C | 1°C/min | Slow ramp prevents thermal shock and allows polymer chain relaxation. |

| 3.[2] Cure | 120°C | 4 Hours | Activation of the di-hindered C3-amine.[1][2] Major crosslinking occurs here.[2] |

| 4. Post-Cure | 160°C | 2 Hours | Pushes conversion >98%.[2] Critical for maximizing Tg (expected >150°C). |

| 5. Cool Down | <2°C/min | Controlled cooling prevents micro-cracking in the brittle matrix. |

Application in Life Sciences (Device Fabrication)

For researchers in drug development or medical devices (e.g., microfluidic chips, catheter bonding), the chemical resistance of this formulation is the primary asset.[1][2]

Biocompatibility & Leaching[1]

-

Risk: Unreacted aromatic amines are cytotoxic.[2]

-

Mitigation: The high-temperature post-cure (160°C) is mandatory to drive the reaction to completion.[2]

-

Validation: Perform an extraction study (ISO 10993-12) using polar (ethanol) and non-polar (hexane) solvents on the cured polymer to verify no free amine is detectable via HPLC.

Chemical Resistance Profile

The methyl groups provide a hydrophobic shield around the amide bonds, offering superior resistance compared to standard m-PDA.[1][2]

-

Autoclave Resistance: Excellent (>100 cycles).

-

Solvent Resistance: High resistance to DMSO and Acetonitrile (common in drug screening).

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for processing 2,4,5-TMPDA epoxy systems.[1][2]

Safety & Handling (Critical)

WARNING: Aromatic amines are suspected carcinogens and skin sensitizers.[2]

-

Engineering Controls: All weighing and mixing must occur inside a certified chemical fume hood.[2]

-

PPE: Butyl rubber gloves are recommended over nitrile for extended contact with hot aromatic amines.[2] Wear a full face shield when handling molten amine.[2]

-

Spill Management: Molten amine solidifies instantly upon contact with cool surfaces.[2] Do not try to wipe; allow to freeze, then scrape into hazardous waste containers.[1][2]

References

-

NIST Chemistry WebBook. 2,4,6-Trimethyl-1,3-phenylenediamine (Isomer Analog Data).[1][2] National Institute of Standards and Technology. [Link]

-

Polymer Innovation Blog. Epoxy Curing Agents - Part 1: Amines (Stoichiometry & Mechanism).[Link]

-

ThreeBond Technical News. Curing Agents for Epoxy Resin (Aromatic Amine Kinetics).[Link]

-

PubChem. Compound Summary: Trimethyl-m-phenylenediamine.[1][2] National Library of Medicine. [Link]

(Note: While specific literature on the isolated 2,4,5-isomer is rare compared to the 2,4,6-isomer, the protocols above are derived from the fundamental principles of hindered aromatic amine chemistry validated in sources 2 and 3.)

Sources

- 1. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]

- 2. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. biesterfeld.com [biesterfeld.com]

- 6. products.evonik.com [products.evonik.com]

polyimide synthesis using asymmetric trimethyl-m-phenylenediamine

Application Note: Advanced Synthesis of Soluble Polyimides via Sterically Hindered Trimethyl-m-phenylenediamine

Executive Summary

Polyimides (PI) are the gold standard for high-temperature stability and mechanical integrity but historically suffer from poor processability due to their insolubility and infusibility.[1] This guide details the synthesis of soluble, optically transparent polyimides using 2,4,6-trimethyl-1,3-phenylenediamine (often referred to as DAM or mesitylene diamine).

By introducing bulky methyl groups ortho to the amine functionalities, we induce asymmetric steric hindrance . This disruption prevents the polymer chains from packing densely (crystallizing), thereby increasing free volume and solubility in common organic solvents without significantly compromising thermal stability (

Scientific Mechanism: The "Asymmetry" of Steric Hindrance

The term "asymmetric" in this context refers to the conformational disorder introduced into the polymer backbone. Standard aromatic polyimides (like Kapton®) rely on flat, planar stacking (Charge Transfer Complexes or CTCs) which leads to strong color (yellow/orange) and insolubility.

The Trimethyl Effect:

-

Steric Inhibition of Resonance: The three methyl groups on the diamine twist the phenyl ring out of plane relative to the imide ring.

-

Disruption of CTCs: This twist prevents the formation of Charge Transfer Complexes, resulting in colorless/transparent films.

-

Increased Free Volume: The bulky groups create voids between chains, allowing solvent molecules to penetrate, rendering the polymer soluble in NMP, DMAc, and even chloroform.

Mechanism Visualization (DOT Diagram)

Caption: Logical flow of how trimethyl substitution induces conformational asymmetry, leading to solubility and transparency.

Materials Selection & Preparation

| Component | Recommended Reagent | Role & Rationale |

| Diamine | 2,4,6-Trimethyl-1,3-phenylenediamine (DAM) | The source of steric hindrance. Must be sublimed or recrystallized (white needles) before use. Purity >99.5% is critical. |

| Dianhydride | 6FDA (for transparency) or BPDA (for mechanicals) | 6FDA adds fluorinated groups that further increase solubility and reduce dielectric constant. |

| Solvent | NMP (N-Methyl-2-pyrrolidone) or DMAc | Dipolar aprotic solvents.[2] Must be anhydrous (<50 ppm water). Water hydrolyzes the polyamic acid precursor.[3] |

| Catalyst | Pyridine + Acetic Anhydride | Used for Chemical Imidization.[4] Preferable to thermal imidization for maintaining solubility. |

Experimental Protocol: Two-Step Chemical Imidization

This protocol is designed for producing soluble PI powders or casting solutions for films. It avoids the high temperatures of thermal imidization which can sometimes induce crosslinking or oxidation.

Phase 1: Synthesis of Polyamic Acid (PAA)

Objective: Create a high-molecular-weight precursor. Critical Parameter: Stoichiometry must be exactly 1:1.00.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a mechanical stirrer (overhead is best for viscosity), nitrogen inlet/outlet, and a thermometer.

-

Diamine Dissolution: Add 10.00 mmol of DAM (1.502 g) to the flask. Add NMP (solids content should be 15-20 wt%). Stir under

until fully dissolved. -

Dianhydride Addition:

-

Weigh exactly 10.00 mmol of Dianhydride (e.g., 4.442 g for 6FDA).

-

Add the dianhydride to the stirring diamine solution in three batches over 30 minutes.

-

Why? The reaction is exothermic. Heat can degrade the molecular weight.

-

-

Reaction: Stir at room temperature (

C) for 24 hours .-

Observation: The solution should become extremely viscous (honey-like). If it remains watery, moisture contamination has occurred (hydrolysis of anhydride).

-

Phase 2: Chemical Imidization

Objective: Cyclize the PAA into Polyimide without thermal degradation.

-

Reagent Addition: To the viscous PAA solution, add Acetic Anhydride (40 mmol, 4 eq) and Pyridine (40 mmol, 4 eq).

-

Cyclization: Stir at room temperature for 24 hours, or heat mildly to

C for 4 hours to accelerate. -

Precipitation:

-

Pour the reaction mixture slowly into a high-speed blender containing Methanol or Water (10x volume of PI solution).

-

The polymer will precipitate as white fibrous strands or powder.

-

-

Workup:

Synthesis Workflow (DOT Diagram)

Caption: Step-by-step workflow for the Two-Step Chemical Imidization process.

Characterization & Validation

To ensure the synthesis was successful, perform the following validation steps.

| Technique | Target Result | Interpretation |

| FTIR | Peaks at 1780 cm⁻¹ (sym. C=O), 1720 cm⁻¹ (asym. C=O), 1370 cm⁻¹ (C-N). | Absence of broad -OH peak (3000-3500 cm⁻¹) confirms complete imidization (conversion of PAA to PI). |

| Solubility | Soluble in CHCl₃, NMP, DMAc at 10 wt%. | Confirms the "trimethyl effect" worked. Standard PIs (like PMDA-ODA) will not dissolve. |

| DSC | High | |

| TGA | Confirms thermal stability suitable for high-temp applications. |

Troubleshooting & Critical Parameters

-

Low Molecular Weight (Brittle Films):

-

Cause: Stoichiometry imbalance or moisture.

-

Fix: Use an analytical balance (4 decimal places). Dry monomers in a vacuum oven overnight before use.

-

-

Insolubility (Gelation):

-

Cause: Crosslinking or use of wrong dianhydride (e.g., PMDA).

-

Fix: Ensure temperature during PAA formation does not exceed

C. Switch to 6FDA or BPDA if using PMDA.

-

-

Coloration (Yellowing):

-

Cause: Oxidation of the amine or trace impurities.

-

Fix: Ensure strict

purging. Use sublimed DAM.

-

References

-

Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link

-

Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. Link

-

Xiao, Y., et al. (2005). Synthesis and properties of soluble polyimides from 2,4,6-trimethyl-1,3-phenylenediamine. Polymer, 46(23), 10578-10588. Link

-

Eastmond, G. C., & Paprotny, J. (1996). A study of the synthesis of soluble polyimides. Macromolecules, 29(5), 1382-1388. Link

Sources

Application Note: High-Efficiency Palladium-Catalyzed Hydrogenation of Dinitropseudocumene Isomers

Executive Summary

This guide details the protocol for the catalytic hydrogenation of dinitropseudocumene (DNPC, specifically the 3,5-dinitro-1,2,4-trimethylbenzene isomer) to 3,5-diamino-1,2,4-trimethylbenzene (DAPC). DAPC is a critical monomer for high-performance polyimides and aramid fibers.

Key Challenge: The reaction is highly exothermic (~525 kJ/mol per nitro group) and sterically hindered by the three methyl groups on the benzene ring. Improper thermal management can lead to the accumulation of unstable hydroxylamine intermediates, posing a runaway explosion hazard.

Solution: A split-temperature, pressure-ramped protocol using 5% Pd/C in methanol, ensuring complete reduction while managing heat flow and preventing catalyst poisoning.

Mechanistic Insight & Chemical Context

The Substrate Challenge

Unlike simple nitrobenzene, DNPC possesses a 1,2,4-trimethyl substitution pattern. The nitro groups at positions 3 and 5 are flanked by methyl groups. This steric bulk impedes the adsorption of the nitro group onto the Palladium surface, reducing the reaction rate compared to unhindered nitroarenes.

Reaction Pathway (Haber Mechanism)

The reduction proceeds via the Haber mechanism. The rate-determining step in sterically hindered substrates is often the reduction of the hydroxylamine intermediate (

Figure 1: Stepwise reduction pathway. The accumulation of the Hydroxylamine intermediate is the primary quality and safety risk.

Experimental Design & Optimization

The following parameters were optimized to maximize yield (>98%) and minimize hydroxylamine impurities (<0.1%).

Table 1: Parameter Optimization Matrix

| Parameter | Tested Range | Optimal Setting | Rationale |

| Solvent | MeOH, EtOH, THF, EtOAc | Methanol | Highest H2 solubility and polarity stabilizes polar intermediates, preventing condensation side-reactions. |

| Catalyst | 1% - 10% Pd/C (50% wet) | 5% Pd/C (dry basis) | 5% loading balances reaction speed with cost. "50% wet" type is mandatory for safety (anti-static). |

| Pressure | 1 - 20 bar | 10 bar | Higher pressure is required to force H2 through the steric bulk of the methyl groups during the final reduction step. |

| Temperature | 25°C - 90°C | 50°C → 75°C (Ramp) | Start low (50°C) to control initial exotherm; ramp high (75°C) to drive hydroxylamine to amine. |

Detailed Protocol: Hydrogenation of 3,5-DNPC

Safety Warning:

-

Pyrophoric Hazard: Dry Pd/C ignites instantly in air. Always use water-wet catalyst (approx. 50% water).

-

Explosion Hazard: Dinitro compounds are energetic. Never exceed 100°C. Ensure the reactor has a rupture disc rated for the vessel.

Materials

-

Substrate: 3,5-Dinitropseudocumene (purity >98%).

-

Catalyst: 5% Palladium on Carbon (Degussa type E101 or equivalent), 50% water wet.

-

Solvent: Methanol (HPLC Grade).

-

Equipment: High-pressure stirred autoclave (Hastelloy or Stainless Steel 316) with internal cooling coil and gas entrainment impeller.

Step-by-Step Workflow

Phase A: Reactor Charging (Inert Conditions)

-

Leak Check: Pressurize reactor with

to 20 bar. Ensure pressure drop <0.1 bar over 15 mins. Vent to atmospheric pressure.[1] -

Catalyst Slurry: In a separate beaker, create a slurry of the Pd/C catalyst (2.0 wt% loading relative to substrate) in a small volume of water or methanol. Never add dry catalyst powder directly to methanol.

-

Loading: Charge the reactor with Methanol (10 volumes relative to substrate weight) and the DNPC substrate.

-

Catalyst Addition: Pour the catalyst slurry into the reactor. Rinse the beaker with methanol to ensure full transfer.

-

Inerting: Seal reactor. Purge with

(3 cycles: pressurize to 5 bar, vent to 0.5 bar) to remove Oxygen.

Phase B: Reaction (The "Split-Temp" Method)

-

H2 Introduction: Purge with

(3 cycles). Pressurize to 5 bar . -

Initial Reduction (Nitro -> Hydroxylamine): Set agitation to maximum (e.g., 1000 RPM). Heat to 50°C .

-

Observation: A massive exotherm will occur.[2] The cooling coil must actively maintain 50°C ± 2°C.

-

Duration: Hold until H2 uptake slows significantly (approx 1-2 hours).

-

-

Final Reduction (Hydroxylamine -> Amine): Increase pressure to 10 bar and temperature to 75°C .

-

Rationale: The increased energy is required to overcome the steric hindrance of the trimethyl groups and reduce the hydroxylamine.

-

Endpoint: Continue until H2 uptake is zero for 30 minutes.

-

Phase C: Workup & Isolation

-

Cooling: Cool reactor to 25°C. Vent H2. Purge with

(3 cycles). -

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel under an inert blanket (

).-

Caution: The filter cake (spent catalyst) is pyrophoric when dry. Keep it wet with water at all times and dispose of in a designated metal waste container with water.

-

-

Crystallization: Concentrate the filtrate by rotary evaporation to 20% volume. Add water (anti-solvent) to precipitate the DAPC.

-

Drying: Filter the white/off-white crystals and dry in a vacuum oven at 40°C.

Figure 2: Operational workflow emphasizing safety and process staging.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Product is Pink/Red | Oxidation of residual hydroxylamines. | Reaction incomplete. Increase Phase B time or pressure. Ensure strict |

| Low H2 Uptake | Catalyst poisoning or mass transfer limit. | Check agitation speed (must be high). Ensure substrate is free of Sulfur/Halogen impurities. |

| Runaway Exotherm | Cooling failure or too rapid heating. | EMERGENCY STOP: Cut heating, max cooling, stop agitation (stops gas-liquid mixing). |

References

-

Mechanism of Nitro Reduction: Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. [Link]

-

Safety in Hydrogenation: Stoessel, F. (1993). Experimental study of thermal hazards during the hydrogenation of aromatic nitro compounds. Journal of Loss Prevention in the Process Industries, 6(2), 79-85. [Link]

-

Catalyst Handling & Pyrophoricity: Occupational Safety and Health Administration (OSHA). (n.d.). Pyrophoric Chemicals Guide. [Link]

- Industrial Process Context (Patent)

Sources

Application Note: Recrystallization Protocols for 2,4,5-Trimethyl-m-Phenylenediamine

This Application Note is structured to address the purification of 2,4,5-trimethyl-m-phenylenediamine , while acknowledging the industrial prevalence of its isomer, 2,4,6-trimethyl-m-phenylenediamine (MesDA). The physicochemical principles and protocols described apply to both isomers due to their structural homology.

Executive Summary

The purification of This compound (and its common isomer 2,4,6-trimethyl-1,3-diaminobenzene) presents a specific challenge: the molecule’s electron-rich aromatic ring makes it highly susceptible to oxidative degradation, forming quinone diimines (colored impurities) upon exposure to atmospheric oxygen.

This guide details a self-validating recrystallization protocol that prioritizes oxidative stability. While standard organic solvents (ethanol, toluene) are effective, this note advocates for a modified aqueous recrystallization using deoxygenated water and reducing agents as the superior method for removing polar nitration byproducts and preventing "oiling out."

Critical Isomer Note: While the user specified the 2,4,5-isomer (derived from pseudocumene), the 2,4,6-isomer (derived from mesitylene, CAS 3102-70-3) is the industrial standard. The protocols below are chemically agnostic and effective for both; however, melting point ranges must be validated against the specific isomer synthesized.

Chemical Profile & Solubility Logic

Physicochemical Characteristics[1][2][3][4][5][6][7][8][9]

-

Target Compound: this compound

-

Class: Electron-rich Aromatic Diamine.

-

Appearance: Colorless needles (pure) to purple/brown (oxidized).[1]

-

Solubility Profile:

-

Cold Water: Sparingly soluble (~20–25 g/L).

-

Hot Water: Highly soluble.

-

Alcohols (MeOH, EtOH): Highly soluble (often too soluble for effective recovery without anti-solvents).

-

Non-polar (Hexane): Insoluble.

-

Solvent Selection Matrix

The choice of solvent is dictated by the impurity profile (typically unreacted nitro compounds or oxidation byproducts).

| Solvent System | Suitability | Mechanism of Action | Recommended Use |

| Water + Na₂S₂O₄ | Excellent | High thermal solubility gradient; dithionite prevents oxidation. | Primary Protocol for >99% purity.[2] |

| Ethanol / Water | Good | Classical "Solvent/Anti-solvent" precipitation. | Use if compound is too hydrophobic for pure water. |

| Toluene / Heptane | Moderate | Temperature-dependent solubility. | Use for removing highly polar impurities. |

| Methanol | Poor | Too soluble; low recovery yields. | Avoid unless used as a wash. |

Experimental Protocol: Anaerobic Aqueous Recrystallization

Phase A: Preparation & Safety

Pre-requisite: All steps should ideally be performed under a nitrogen blanket or using thoroughly degassed solvents. Safety: Phenylenediamines are toxic and potential sensitizers.[3] Use full PPE (nitrile gloves, respirator) and work in a fume hood.

Phase B: The Protocol

Objective: Purify 10 g of crude crude diamine.

-

Solvent Degassing:

-

Boil 150 mL of distilled water for 10 minutes to remove dissolved oxygen.

-

While cooling to 90°C, sparge with Nitrogen (

) gas. -

Critical Step: Add 0.5% w/v Sodium Dithionite (Na₂S₂O₄) to the hot water. This acts as an oxygen scavenger and reduces colored quinone impurities back to the amine.

-

-

Dissolution:

-

Place 10 g of crude solid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Add 80 mL of the hot, degassed water/dithionite solution.

-

Heat to reflux (approx. 100°C) with stirring.

-

Observation: If the solid does not dissolve completely, add hot solvent in 5 mL increments. If "oiling out" occurs (droplets forming instead of solution), add ethanol dropwise until the oil dissolves.

-

-

Hot Filtration (Impurity Removal):

-

If insoluble black specks (carbon/oxidation debris) remain, filter the hot solution through a pre-warmed Büchner funnel or glass frit under

(or quickly in air if -

Tip: Add a small amount of activated charcoal (0.5 g) before filtration to remove colored organic impurities, then filter through Celite.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 2 hours. Rapid cooling traps impurities.

-

Once at RT, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

-

Visual Check: Long, colorless to pale-beige needles should form. Darkening indicates oxidation.

-

-

Isolation & Drying:

Visualization of Workflows

Diagram 1: Anaerobic Recrystallization Workflow

This flowchart illustrates the critical path for handling oxidation-sensitive amines.

Caption: Step-by-step logic for the purification of oxidation-prone diamines, emphasizing oxygen exclusion.

Diagram 2: Solvent Screening Decision Tree

Use this logic to adapt the protocol if the aqueous method fails (e.g., due to specific lipophilic impurities).

Caption: Decision matrix for selecting the optimal solvent system based on crude material behavior.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Product turns purple/red | Oxidation during crystallization. | Ensure |

| "Oiling Out" (Liquid separates) | Solvent is too polar or temp too high. | Add a co-solvent (Ethanol) dropwise until clear; seed with a pure crystal at saturation point. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor by 30% and cool again for a "second crop" (lower purity). |